

A Comprehensive Technical Guide to the Chemical Properties of Sodium Dihydrogen Citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dihydrogen citrate*

Cat. No.: *B8769150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen citrate, also known as monosodium citrate or citric acid monosodium salt, is an acid salt of citric acid with the chemical formula $\text{NaH}_2(\text{C}_6\text{H}_5\text{O})_3$.^{[1][2][3]} It is a white, odorless, crystalline powder that is freely soluble in water and practically insoluble in ethanol.^{[1][3][4]} This compound is widely utilized in the pharmaceutical, food, and cosmetic industries as a buffering agent, sequestrant, and excipient.^{[2][5][6]} In pharmaceutical formulations, it plays a crucial role in maintaining pH stability, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs), and acting as an anticoagulant for stored blood.^{[2][3][5][7]} This technical guide provides an in-depth overview of the core chemical properties of **sodium dihydrogen citrate**, supported by experimental protocols and data presented for clarity and practical application in research and development.

Core Chemical and Physical Properties

A summary of the key quantitative data for **sodium dihydrogen citrate** is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of Sodium Dihydrogen Citrate

Property	Value	References
Chemical Formula	$C_6H_7NaO_7$	[1] [2] [3] [8]
Molecular Weight	214.11 g/mol	[5] [8] [9] [10] [11]
CAS Number	18996-35-5	[1] [2] [9]
Appearance	White crystalline powder	[1] [2] [5]
Odor	Odorless	[1] [3]

Table 2: Physicochemical Properties of Sodium Dihydrogen Citrate

Property	Value	References
Melting Point	211-212 °C	[1] [3] [5] [9]
Boiling Point	309.6 °C	[3] [6] [12]
Solubility in Water	Soluble, 53.5 g/L at 20 °C	[1] [3] [9] [13]
Solubility in Ethanol	Insoluble/Negligible	[1] [3] [13]
Acidity (pKa)	pKa ₂ of citric acid is relevant: ~4.76	[14]
pH of Aqueous Solution (1% w/v)	3.5 - 3.8	[15]
pH of Aqueous Solutions	1 mM: 4.07; 10 mM: 3.87; 100 mM: 3.71; 1000 mM: 3.48	[1] [16] [17]
Hygroscopicity	Hygroscopic	[3] [13] [18]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of **sodium dihydrogen citrate** are provided below. These protocols are based on established analytical techniques and pharmacopeial methods.

Assay by Potentiometric Titration

This method determines the purity of **sodium dihydrogen citrate** by titrating its acidic protons with a standardized strong base.

Principle: **Sodium dihydrogen citrate** has two remaining acidic protons from the citric acid molecule. These can be neutralized by a strong base, such as sodium hydroxide. The equivalence point, where all the acid has been neutralized, can be accurately determined by monitoring the pH change with a potentiometer (pH meter).

Apparatus and Reagents:

- pH meter with a glass electrode and a reference electrode
- Burette (50 mL)
- Magnetic stirrer and stir bar
- Beaker (100 mL)
- Analytical balance
- **Sodium Dihydrogen Citrate** (dried sample)
- 0.1 N Sodium Hydroxide (standardized solution)
- Deionized water

Procedure:

- Accurately weigh approximately 180 mg of the previously dried **sodium dihydrogen citrate** sample.[\[19\]](#)
- Dissolve the sample in 25 mL of deionized water in a 100 mL beaker.[\[19\]](#)
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the pH electrode and reference electrode into the solution, ensuring the tips are well-covered and do not interfere with the stir bar.

- Record the initial pH of the solution.
- Titrate the solution with standardized 0.1 N sodium hydroxide from the burette. Add the titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
- As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the endpoint.
- Continue the titration past the equivalence point until the pH stabilizes again.
- The endpoint is determined by the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.
- Calculate the percentage purity of **sodium dihydrogen citrate**. Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C6H7NaO7.^[19]

Determination of pH of an Aqueous Solution

This protocol describes the measurement of the pH of a **sodium dihydrogen citrate** solution at a specific concentration.

Apparatus and Reagents:

- pH meter with a calibrated glass electrode
- Volumetric flasks
- Analytical balance
- **Sodium Dihydrogen Citrate**
- Deionized water
- Standard pH buffer solutions (e.g., pH 4.00 and 7.00)

Procedure:

- Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

- To prepare a 1% (w/v) solution, accurately weigh 1.0 g of **sodium dihydrogen citrate**.
- Transfer the weighed solid to a 100 mL volumetric flask.
- Add a portion of deionized water to dissolve the solid and then dilute to the mark with deionized water. Mix thoroughly.
- Transfer a suitable amount of the prepared solution to a beaker.
- Immerse the calibrated pH electrode into the solution and record the stable pH reading.

Preparation of a Citrate Buffer (e.g., 0.1 M, pH 4.5)

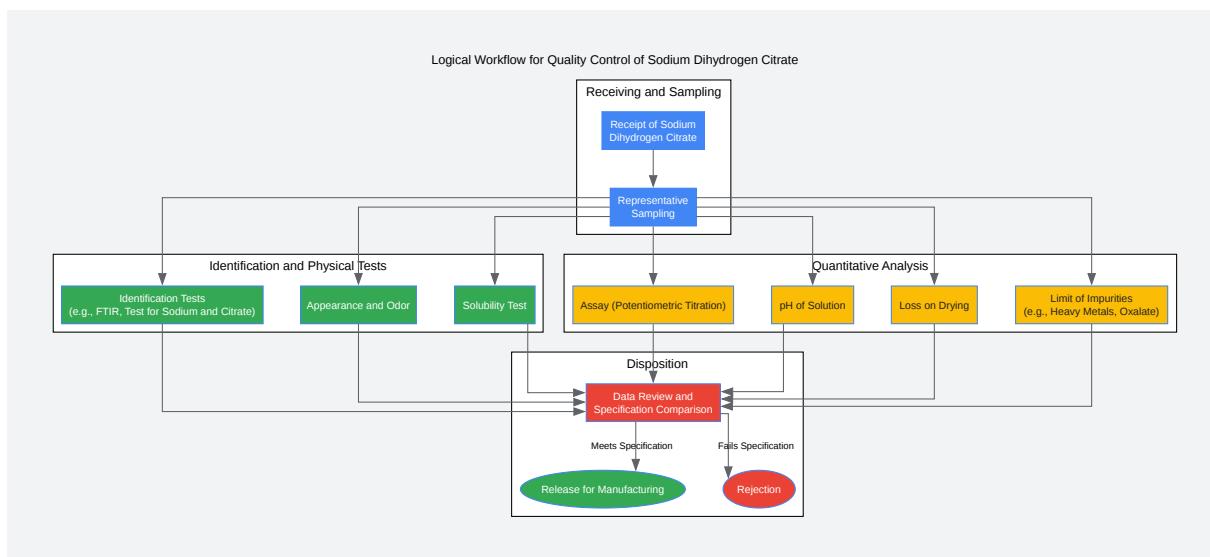
Sodium dihydrogen citrate is a key component in the preparation of citrate buffers. This protocol outlines the preparation of a citrate buffer at a specific pH.

Principle: A buffer solution resists changes in pH upon the addition of small amounts of acid or base. A citrate buffer is typically prepared by mixing citric acid and its conjugate base (citrate) or by mixing different sodium salts of citric acid. To achieve a specific pH, the ratio of the acid to its conjugate base is adjusted according to the Henderson-Hasselbalch equation. For a target pH of 4.5, the pK_{a2} of citric acid (approximately 4.76) is relevant, involving the equilibrium between the dihydrogen citrate (H_2Cit^-) and monohydrogen citrate ($HCit^{2-}$) species.

Apparatus and Reagents:

- pH meter with a calibrated glass electrode
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- **Sodium Dihydrogen Citrate** ($NaH_2C_6H_5O_7$)
- Disodium Hydrogen Citrate ($Na_2HC_6H_5O_7$) or a strong base (e.g., NaOH)
- Deionized water

Procedure (Method 1: Using two citrate salts):


- Calculate the required molar ratio of the acid (**sodium dihydrogen citrate**) and its conjugate base (disodium hydrogen citrate) to achieve the target pH of 4.5 using the Henderson-Hasselbalch equation: $\text{pH} = \text{pK}_a + \log([\text{A}^-]/[\text{HA}])$.
- Weigh the calculated amounts of **sodium dihydrogen citrate** and disodium hydrogen citrate to achieve a total citrate concentration of 0.1 M in the final volume.
- Dissolve the salts in a volume of deionized water less than the final desired volume.
- Use a calibrated pH meter to check the pH of the solution.
- Adjust the pH to 4.5 by adding small amounts of a concentrated solution of either the acidic or basic citrate salt.
- Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.

Procedure (Method 2: Titration of **Sodium Dihydrogen Citrate**):

- Dissolve the required amount of **sodium dihydrogen citrate** to make a 0.1 M solution in a volume of deionized water less than the final volume.
- While monitoring with a calibrated pH meter, slowly add a standardized solution of a strong base (e.g., 1 M NaOH) until the pH of the solution reaches 4.5.^[3]
- Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.

Signaling Pathways and Logical Relationships

While **sodium dihydrogen citrate** is not directly involved in specific intracellular signaling pathways in the same manner as signaling molecules, its role in pharmaceutical quality control involves a critical logical workflow. The following diagram illustrates a typical workflow for the quality control of **sodium dihydrogen citrate** as a raw material in a pharmaceutical manufacturing setting.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **Sodium Dihydrogen Citrate**.

Conclusion

Sodium dihydrogen citrate is a versatile excipient with well-defined chemical and physical properties that are critical to its function in various applications, particularly in the pharmaceutical industry. Its acidic nature, buffering capacity, and solubility profile are key parameters that must be carefully controlled and monitored. The experimental protocols and logical workflows presented in this guide provide a framework for the accurate characterization and quality assessment of **sodium dihydrogen citrate**, ensuring its suitability and performance in research, development, and manufacturing. A thorough understanding of these technical aspects is essential for scientists and professionals working to develop safe, stable, and effective products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. spectrabase.com [spectrabase.com]
- 3. physical chemistry - How do I make a 0.5 M citrate buffer at pH 4.5? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. Sodium citrate (dihydrate) | C6H9Na3O9 | CID 138319705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Sodium citrate(68-04-2) 1H NMR spectrum [chemicalbook.com]
- 13. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Solved To create 100m of a 0.1M citrate buffer (ph 4.5). I | Chegg.com [chegg.com]
- 15. Atom Scientific Ltd | Product | Sodium dihydrogen Citrate 99% Anhydrous [atomscientific.com]
- 16. jmscience.com [jmscience.com]
- 17. usbio.net [usbio.net]
- 18. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 19. chem.fsu.edu [chem.fsu.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Sodium Dihydrogen Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8769150#sodium-dihydrogen-citrate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com